1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]
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Overview
Description
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two benzene rings connected by a disulfide bond, each substituted with chlorine and methanesulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-(methanesulfonyl)benzenethiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iodine or hydrogen peroxide to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like acetonitrile.
Reduction: Sodium borohydride or dithiothreitol in aqueous or alcoholic solutions.
Substitution: Nucleophiles like amines or alkoxides in polar solvents, often with the aid of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol compounds.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with disulfide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in the structural integrity and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, thereby affecting protein structure and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Disulfanediylbis(4-chloro-3-methylbenzene)
- 1,1’-Disulfanediylbis(2-chlorobenzene)
- 1,1’-Disulfanediylbis(4-chlorobenzene)
Uniqueness
1,1’-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] is unique due to the presence of both chlorine and methanesulfonyl groups on the benzene rings. This combination of functional groups imparts distinct chemical reactivity and properties, making it more versatile in various chemical reactions compared to its analogs. The methanesulfonyl group, in particular, enhances the compound’s solubility and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
917761-29-6 |
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Molecular Formula |
C14H12Cl2O4S4 |
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-chloro-1-[(2-chloro-4-methylsulfonylphenyl)disulfanyl]-4-methylsulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O4S4/c1-23(17,18)9-3-5-13(11(15)7-9)21-22-14-6-4-10(8-12(14)16)24(2,19)20/h3-8H,1-2H3 |
InChI Key |
KJVAVDBHSWQWTL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)Cl)Cl |
Origin of Product |
United States |
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